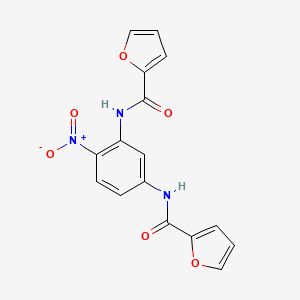
N,N'-(4-nitro-1,3-phenylene)di(2-furamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(4-nitro-1,3-phenylene)di(2-furamide), commonly known as Fura-2, is a fluorescent calcium indicator used in scientific research to monitor changes in intracellular calcium levels. Fura-2 has been widely used in various fields of research, including neuroscience, physiology, and pharmacology, due to its high sensitivity and selectivity.
Mécanisme D'action
Fura-2 binds to calcium ions with high selectivity and sensitivity, resulting in a shift in its fluorescence emission spectrum. The shift in fluorescence can be measured using a spectrofluorometer or a fluorescence microscope, allowing researchers to monitor changes in intracellular calcium levels in real-time.
Biochemical and Physiological Effects
Fura-2 has been shown to have minimal effects on cellular function and viability, making it an ideal calcium indicator for long-term experiments. However, high concentrations of Fura-2 can interfere with calcium signaling pathways, leading to potential artifacts.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Fura-2 is its high sensitivity and selectivity for calcium ions, allowing researchers to monitor changes in intracellular calcium levels with high accuracy. Fura-2 is also easy to use and can be applied to a variety of cell types and tissues.
However, Fura-2 has several limitations. First, it requires the use of specialized equipment such as a spectrofluorometer or a fluorescence microscope, which can be expensive and time-consuming. Second, Fura-2 is sensitive to pH changes, which can affect its fluorescence emission spectrum and lead to potential artifacts. Finally, Fura-2 can only monitor changes in calcium levels and cannot provide information on other intracellular signaling pathways.
Orientations Futures
Future research on Fura-2 could focus on developing new calcium indicators with improved sensitivity, selectivity, and resistance to pH changes. Additionally, Fura-2 could be used in combination with other imaging techniques such as confocal microscopy and two-photon microscopy to provide a more comprehensive understanding of intracellular signaling pathways. Finally, Fura-2 could be used in vivo to study calcium signaling in animal models of disease, providing insights into the pathophysiology of various disorders.
Méthodes De Synthèse
Fura-2 is synthesized by reacting 4-nitro-1,3-phenylenediamine with furfurylamine in the presence of acetic acid and acetic anhydride. The resulting product is then purified through column chromatography to obtain pure Fura-2.
Applications De Recherche Scientifique
Fura-2 is commonly used in scientific research to monitor changes in intracellular calcium levels, which play a crucial role in various physiological processes such as muscle contraction, neurotransmitter release, and gene expression. Fura-2 is also used to study the mechanism of action of various drugs and toxins that affect intracellular calcium levels.
Propriétés
IUPAC Name |
N-[3-(furan-2-carbonylamino)-4-nitrophenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6/c20-15(13-3-1-7-24-13)17-10-5-6-12(19(22)23)11(9-10)18-16(21)14-4-2-8-25-14/h1-9H,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSUWHCPIITTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5551518 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B5151721.png)

![2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5151741.png)
![2-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenoxy}dibenzo[b,d]furan](/img/structure/B5151746.png)

![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-furamide](/img/structure/B5151761.png)
![3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151772.png)
![2-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]pyrimidine](/img/structure/B5151774.png)
![N-(3-fluorophenyl)-N'-{1-[1-(4-formylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5151779.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide](/img/structure/B5151795.png)
![ethyl 4-{[3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}-1-piperidinecarboxylate](/img/structure/B5151808.png)
![4-(2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5151815.png)